Home > Products > Screening Compounds P60198 > 5-Hydroxyvalproic acid
5-Hydroxyvalproic acid - 53660-23-4

5-Hydroxyvalproic acid

Catalog Number: EVT-302196
CAS Number: 53660-23-4
Molecular Formula: C₈H₁₅NaO₃
Molecular Weight: 160.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valproic acid is a well-established drug used primarily for treating epilepsy and bipolar disorder. Its pharmacological effects are diverse, and recent studies have explored its impact on various biochemical pathways. One of the metabolites of valproic acid that has garnered interest is 5-Hydroxyvalproic acid, which may play a role in mediating some of the drug's effects. This analysis delves into the current research on 5-Hydroxyvalproic acid, examining its mechanism of action and potential applications in different fields.

Valproic acid (VPA)

  • Compound Description: Valproic acid is an antiepileptic drug known for its idiosyncratic hepatotoxicity, often associated with oxidative stress []. It undergoes extensive metabolism, with one pathway leading to the formation of reactive metabolites [].
  • Relevance: Valproic acid is the parent compound of 5-Hydroxyvalproic acid, sharing a similar structure with the addition of a hydroxyl group at the 5' position in 5-Hydroxyvalproic acid [].

2,4-Diene-VPA

  • Compound Description: 2,4-Diene-VPA is an unsaturated metabolite of valproic acid (VPA) []. It exhibits higher potency than VPA in cell viability, necrosis, and oxidative stress assays, suggesting a role in VPA-induced toxicity [].
  • Relevance: Like 5-Hydroxyvalproic acid, 2,4-Diene VPA is a metabolite of Valproic acid. It differs from 5-Hydroxyvalproic acid by the presence of two double bonds in its structure [].

2-Fluoro-2-propylpentanoic acid

  • Compound Description: This compound is structurally similar to VPA but demonstrates resistance to biotransformation into the 2,4-diene metabolite []. It exhibits minimal toxicity compared to VPA, suggesting that metabolism plays a role in VPA toxicity [].
  • Relevance: 2-Fluoro-2-propylpentanoic acid is structurally analogous to Valproic acid and 5-Hydroxyvalproic acid, with a fluorine atom replacing the hydroxyl group at the 5' position [].

Octanoic acid

  • Compound Description: Octanoic acid is a straight-chain fatty acid that is not associated with hepatotoxicity []. It serves as a negative control in studies investigating VPA-induced liver injury [].
  • Relevance: Octanoic acid is used as a non-hepatotoxic control in comparison to Valproic acid and its metabolites, including 5-Hydroxyvalproic acid []. It shares a similar carbon chain length with Valproic acid.

2-Propylpent-4-enoic acid (4-ene-VPA)

  • Compound Description: 4-ene-VPA is a cytochrome P450-dependent oxidative metabolite of VPA []. Inhibiting its formation does not significantly alter VPA's effects on cell viability, necrosis, or oxidative stress [].
  • Compound Description: These are cytochrome P450-dependent oxidative metabolites of VPA []. Like 4-ene-VPA, attenuating their formation does not appear to have a significant impact on VPA's toxicity profile in the study [].
  • Relevance: These compounds are isomers of 5-Hydroxyvalproic acid, all being hydroxylated forms of Valproic acid. They highlight the importance of the specific position of the hydroxyl group for the biological activity of these metabolites [].
Applications in Various Fields

Neurology

In the context of neurology, the modulation of serotonin by valproic acid and its metabolites like 5-Hydroxyvalproic acid is significant. Serotonin is a key neurotransmitter in the brain, and its dysregulation is implicated in various neurological disorders. The findings from the aforementioned study1 suggest that 5-Hydroxyvalproic acid could have therapeutic potential in conditions where serotonin modulation is beneficial, such as epilepsy, depression, and other mood disorders.

Agriculture

Although not directly related to 5-Hydroxyvalproic acid, the study "Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress" provides insight into the role of similar hydroxy acids in plant defense mechanisms. The research demonstrates that 5-hydroxynorvaline, a stress-induced non-protein amino acid in maize, can inhibit insect reproduction. This suggests that hydroxy acids, in general, may have broader applications in agriculture for pest control and stress response2.

Pharmacology

The controlled release of drugs is a critical aspect of pharmacology, and hydroxy acids can play a role in this field. For example, the paper "Modified hydroxypropyl methyl cellulose: Efficient matrix for controlled release of 5-amino salicylic acid" discusses the use of modified cellulose as a carrier for the controlled release of drugs. While this study does not directly involve 5-Hydroxyvalproic acid, it highlights the potential for hydroxy acids to be used in drug delivery systems, which could be applicable to 5-Hydroxyvalproic acid in the future3.

Cardiology

Lastly, the study "Blockade of the ATP-sensitive K+ channel by 5-hydroxydecanoate in guinea pig ventricular myocytes" examines the effects of 5-hydroxydecanoate on cardiac cells. It was found to reverse the shortening of action potential duration, suggesting a role in treating arrhythmias. Although this research focuses on a different hydroxy acid, it opens the possibility that 5-Hydroxyvalproic acid could similarly influence cardiac ion channels and have potential applications in cardiology4.

Source and Classification

5-Hydroxyvalproic acid is classified as a branched-chain fatty acid derivative. It is primarily derived from the metabolism of valproic acid in the liver, where it undergoes enzymatic conversion via cytochrome P450 enzymes. This compound can be categorized under organic compounds, specifically as a carboxylic acid due to the presence of a carboxyl functional group (-COOH) in its structure.

Synthesis Analysis

The synthesis of 5-hydroxyvalproic acid can be understood through its formation from valproic acid. The primary method involves:

  1. Hydroxylation Reaction: Valproic acid is subjected to hydroxylation, typically catalyzed by cytochrome P450 enzymes in the liver. This reaction introduces a hydroxyl group (-OH) at the fifth carbon of the valproic acid chain.
  2. Enzymatic Pathway: The metabolic pathway includes:
    • Oxidation: Valproic acid is oxidized to form various metabolites, including 5-hydroxyvalproic acid.
    • Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.

The specific conditions under which this synthesis occurs can vary based on factors such as enzyme availability, substrate concentration, and individual metabolic differences.

Molecular Structure Analysis

The molecular structure of 5-hydroxyvalproic acid can be described as follows:

  • Chemical Formula: C₇H₁₄O₃
  • Molecular Weight: Approximately 142.19 g/mol
  • Structural Characteristics:
    • It features a branched chain with a hydroxyl group attached to the fifth carbon atom.
    • The presence of both carboxylic (-COOH) and hydroxyl (-OH) functional groups contributes to its solubility and reactivity.
Chemical Reactions Analysis

5-Hydroxyvalproic acid participates in various chemical reactions primarily related to its role as a metabolite:

  1. Conjugation Reactions: It may undergo conjugation with glucuronic acid or sulfate, enhancing its solubility for excretion.
  2. Further Hydroxylation: Additional hydroxylation reactions may occur, leading to more polar metabolites.
  3. Decarboxylation: Under certain conditions, it may also experience decarboxylation, although this is less common.

These reactions are crucial for understanding its pharmacokinetics and potential interactions within biological systems.

Mechanism of Action

The mechanism of action of 5-hydroxyvalproic acid is closely related to that of valproic acid itself:

  1. GABAergic Activity: It enhances gamma-aminobutyric acid (GABA) levels by inhibiting GABA transaminase, thus increasing GABA concentration in the brain.
  2. Histone Deacetylase Inhibition: Similar to valproic acid, it may inhibit histone deacetylases (HDACs), leading to increased gene expression associated with neuroprotective effects.
  3. Neurogenesis Promotion: The compound has been implicated in promoting neurogenesis through pathways involving brain-derived neurotrophic factor (BDNF).

These mechanisms contribute to its anticonvulsant properties and potential therapeutic effects in mood disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups; solubility increases with temperature.

Chemical Properties

  • pKa Value: The pKa value indicates its acidic nature; for carboxylic acids, this typically ranges around 4-5.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding its behavior in biological systems and pharmaceutical formulations.

Applications

5-Hydroxyvalproic acid has several scientific applications:

  1. Pharmacological Research: It serves as an important metabolite in studies investigating the efficacy and safety profiles of valproic acid.
  2. Biomarker Studies: Due to its role in metabolism, it may be studied as a biomarker for monitoring therapeutic levels of valproic acid.
  3. Neuroscience Research: Investigated for its potential neuroprotective effects and role in enhancing cognitive functions.
Introduction to 5-Hydroxyvalproic Acid

Chemical Identity and Structural Classification

5-Hydroxyvalproic acid (5-OH-VPA), systematically named 5-hydroxy-2-propylpentanoic acid, is a major monooxygenated metabolite of the anticonvulsant drug valproic acid (2-propylpentanoic acid). Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol for the free acid form and 182.19 g/mol for its sodium salt (C₈H₁₅O₃Na) [1] [6] [7]. The compound features a hydroxyl group (-OH) substituted at the C5 position of the branched-chain carboxylic acid backbone. This structural modification enhances its polarity compared to the parent drug, significantly altering its physicochemical properties and metabolic fate [8]. The sodium salt form (CAS 78644-53-8) is commonly used in reference standards, with a purity typically exceeding 90-95% [6] [10].

Table 1: Fundamental Chemical Identifiers of 5-Hydroxyvalproic Acid

PropertyValueSource/CAS
IUPAC Name5-Hydroxy-2-propylpentanoic acid [7] [10]
Synonyms5-OH-VPA; 2-Propyl-5-hydroxypentanoic acid [6] [10]
Free Acid CAS53660-23-4 [7] [10]
Sodium Salt CAS78644-53-8 [6]
Molecular Formula (Acid)C₈H₁₆O₃ [1] [7]
Molecular Formula (Salt)C₈H₁₅O₃Na [6] [10]
Exact Mass160.1099 g/mol [1]
SMILESCCC(CCCO)C(=O)O [6] [10]

Structurally, 5-hydroxyvalproic acid retains the branched-chain configuration of valproic acid but introduces a chiral center at C5. The racemic mixture (±)-5-hydroxyvalproic acid is predominantly studied, as enzymatic hydroxylation in humans produces both enantiomers [8]. The hydroxyl group facilitates phase II conjugation reactions (e.g., glucuronidation) and increases water solubility, influencing its pharmacokinetic behavior [8] [10].

Biosynthetic Origin as a Valproic Acid Metabolite

5-Hydroxyvalproic acid is generated primarily via cytochrome P450 (CYP)-mediated ω-oxidation of valproic acid in the liver. The CYP isoforms CYP2C9, CYP2A6, and CYP4B1 catalyze the insertion of a hydroxyl group at the terminal carbon (C5) of one of the propyl side chains [8] [10]. This ω-hydroxylation pathway competes with β-oxidation (mitochondrial) and glucuronidation (UGT-mediated), accounting for approximately 30–50% of valproic acid’s metabolic clearance [2] [8].

Table 2: Metabolic Pathways Generating 5-Hydroxyvalproic Acid

PathwayEnzymes InvolvedTissue LocalizationSignificance
ω-OxidationCYP2C9, CYP2A6, CYP4B1Hepatic microsomesDominant route for 5-OH-VPA formation
β-OxidationMitochondrial acyl-CoA enzymesLiver, brainMinor contributor via intermediates
Further OxidationAlcohol dehydrogenasesSystemicConverts 5-OH-VPA to 5-keto-VPA

Following hydroxylation, 5-hydroxyvalproic acid undergoes further oxidation via alcohol dehydrogenases to form 5-keto-valproic acid and subsequently 5-hydroxyvalproic acid-CoA esters. These may undergo β-oxidation, yielding propionyl-CoA and acetyl-CoA fragments that enter the tricarboxylic acid cycle [8] [10]. Notably, 5-hydroxyvalproic acid itself can undergo glucuronidation by UGT enzymes (e.g., UGT1A3, UGT1A4, UGT2B7), facilitating renal excretion [8]. Quantitative studies indicate that 5-hydroxyvalproic acid and its derivatives constitute up to 40% of valproic acid metabolites in human urine [8].

Historical Context in Pharmacological Research

The discovery of 5-hydroxyvalproic acid is intrinsically linked to the metabolic profiling of valproic acid, which began in earnest after its serendipitous identification as an anticonvulsant in 1963 [2] [9]. Early metabolic studies in the 1970s–1980s identified hydroxylated metabolites, including 5-hydroxyvalproic acid, in the urine of patients and animal models receiving valproic acid [8] [10]. Initial research focused on elucidating whether these metabolites contributed to valproic acid’s therapeutic effects or toxicity.

In the 1980s–1990s, studies using monospecific antibodies confirmed CYP4B1 as a key enzyme catalyzing 5-hydroxylation [10]. Concurrently, quantitative structure-activity relationship (QSAR) analyses explored the anticonvulsant potential of 5-hydroxyvalproic acid relative to valproic acid. These studies concluded that hydroxylation reduces penetration across the blood-brain barrier, diminishing direct antiseizure effects but potentially contributing to systemic pharmacological modulation [10].

The 21st century saw advances in understanding the metabolite’s role in idiosyncratic hepatotoxicity. Research revealed that 5-hydroxyvalproic acid is not intrinsically hepatotoxic but can be metabolized to reactive intermediates like 5-hydroxy-4-ene-valproic acid (Δ⁴-VPA) via CYP-mediated dehydrogenation. Δ⁴-VPA is a known mitochondrial toxin implicated in valproic acid-induced liver injury [5] [8]. Pharmacometabolomic approaches now leverage 5-hydroxyvalproic acid quantification alongside genetic markers (e.g., CYP2C9 polymorphisms) to predict individual susceptibility to valproic acid adverse reactions [8].

Recent investigations position 5-hydroxyvalproic acid within valproic acid’s disease-modifying effects. As a biomarker of ω-oxidation flux, it helps elucidate valproic acid’s impact on fatty acid metabolism, epigenetic regulation (via HDAC inhibition), and neuroprotective pathways [3] [8] [10]. Its role in oncology, as part of valproic acid’s histone deacetylase inhibitory profile, remains an active research frontier [8] [10].

Properties

CAS Number

53660-23-4

Product Name

5-Hydroxyvalproic acid

IUPAC Name

5-hydroxy-2-propylpentanoic acid

Molecular Formula

C₈H₁₅NaO₃

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

ZIWBCJXKYKOLJK-UHFFFAOYSA-N

SMILES

CCCC(CCCO)C(=O)O

Synonyms

5-OH-VPA; 5-Hydroxy-2-propylpentanoic Acid; 2-Propyl-5-hydroxypentanoic Acid Sodium Salt; 2-n-Propyl-5-hydroxypentanoic Acid Sodium Salt;

Canonical SMILES

CCCC(CCCO)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.